molecular formula C19H23FN2 B3343379 17-alpha-Fluoroyohimbane CAS No. 523-11-5

17-alpha-Fluoroyohimbane

Cat. No.: B3343379
CAS No.: 523-11-5
M. Wt: 298.4 g/mol
InChI Key: OXGSXWBEBGWSNW-NUXNZHGMSA-N
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Description

17-alpha-Fluoroyohimbane is a synthetic derivative of yohimbine, a naturally occurring alkaloid found in the bark of the Pausinystalia yohimbe tree. This compound is known for its potential pharmacological properties, particularly in the field of neuropharmacology. It is characterized by the presence of a fluorine atom at the 17th position of the yohimbine structure, which significantly alters its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-alpha-Fluoroyohimbane typically involves the fluorination of yohimbine. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like dichloromethane to prevent moisture interference. The reaction temperature is maintained at low levels to avoid decomposition of the reactants and products.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain a high-purity product. The use of automated systems helps in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions: 17-alpha-Fluoroyohimbane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert this compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced yohimbine derivatives.

    Substitution: Formation of substituted yohimbine derivatives with different functional groups.

Scientific Research Applications

17-alpha-Fluoroyohimbane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its effects on adrenergic receptors, particularly alpha-2 adrenergic receptors.

    Medicine: Investigated for its potential use in treating conditions such as erectile dysfunction and depression due to its interaction with neurotransmitter systems.

    Industry: Utilized in the development of new pharmacological agents and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 17-alpha-Fluoroyohimbane involves its interaction with alpha-2 adrenergic receptors. By binding to these receptors, it can inhibit the release of norepinephrine, leading to increased sympathetic nervous system activity. This interaction is crucial in its potential therapeutic effects, such as enhancing mood and improving erectile function. The fluorine atom at the 17th position enhances its binding affinity and selectivity for these receptors, making it a valuable compound for pharmacological studies.

Comparison with Similar Compounds

    Yohimbine: The parent compound, known for its use in treating erectile dysfunction and as a stimulant.

    Rauwolscine: Another yohimbine derivative with similar pharmacological properties but differing in its receptor selectivity.

    17-alpha-Methyl-yohimbine: A methylated derivative with distinct pharmacokinetic properties.

Uniqueness: 17-alpha-Fluoroyohimbane is unique due to the presence of the fluorine atom, which significantly alters its pharmacological profile. This modification enhances its receptor binding affinity and selectivity, making it a more potent and selective agent compared to its analogs. The fluorine atom also increases the compound’s metabolic stability, potentially leading to longer-lasting effects in biological systems.

Properties

IUPAC Name

(1S,15R,18S,20R)-18-fluoro-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c20-14-6-5-12-11-22-8-7-16-15-3-1-2-4-17(15)21-19(16)18(22)10-13(12)9-14/h1-4,12-14,18,21H,5-11H2/t12-,13-,14-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGSXWBEBGWSNW-NUXNZHGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3CCC4=C(C3CC2CC1F)NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C[C@H]1F)NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966669
Record name 17-Fluoroyohimban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-11-5
Record name Yohimban, 17-alpha-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Fluoroyohimban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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